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Compound of Interest

Compound Name: N-(2-Aminoethyl)acetamide

Cat. No.: B091136 Get Quote

N-Acetylethylenediamine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Acetylethylenediamine, also known as N-(2-aminoethyl)acetamide, is a versatile

bifunctional organic compound featuring both a primary amine and an acetamide functional

group. This unique structure makes it a valuable building block in organic synthesis, particularly

in the preparation of heterocyclic compounds, as a linker in drug-conjugate chemistry, and in

the formulation of specialty chemicals. This guide provides an in-depth overview of its chemical

structure, physicochemical properties, synthesis and purification protocols, and detailed

spectral analysis. Furthermore, it explores its applications, with a focus on its utility in

pharmaceutical research and development.

Chemical Structure and Identification
N-Acetylethylenediamine is comprised of an ethylenediamine backbone where one of the

nitrogen atoms is acetylated. This structure imparts both nucleophilic (primary amine) and

hydrogen-bond donating/accepting (amide) characteristics.

IUPAC Name: N-(2-aminoethyl)acetamide[1]
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Synonyms: N-Acetylethylenediamine, 2-Acetamidoethylamine, N-

Monoacetylethylenediamine[1][2][3]

Molecular Formula: C₄H₁₀N₂O[1][2]

Molecular Weight: 102.14 g/mol [1][2]

CAS Registry Number: 1001-53-2[1][2]

Identifier Value

SMILES CC(=O)NCCN[1]

InChI
InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-

3,5H2,1H3,(H,6,7)[1]

InChIKey DAKZISABEDGGSV-UHFFFAOYSA-N[1]

Physicochemical and Thermochemical Properties
N-Acetylethylenediamine is typically a white to off-white crystalline solid at room temperature,

which may appear as a colorless to pale yellow liquid depending on purity and ambient

temperature.[4] It is hygroscopic and soluble in water and various organic solvents.[4]
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Property Value Reference(s)

Melting Point 50 °C (lit.) [5]

Boiling Point 128 °C / 3 mmHg (lit.) [5]

Density 1.066 g/mL at 25 °C (lit.) [5]

Refractive Index (n20/D) 1.485 (lit.) [5]

Flash Point >110 °C (>230 °F) - closed cup [5]

Solubility

Soluble in water, ethanol,

chloroform, pyridine, glycerol;

slightly soluble in ether.

Vapor Pressure 0.0021 mmHg at 25°C

LogP -1.24 [6]

Experimental Protocols
Synthesis: Selective N-Acetylation of Ethylenediamine
The most common method for synthesizing N-Acetylethylenediamine is the selective mono-

acetylation of ethylenediamine using an acetylating agent like acetic anhydride or acetyl

chloride. A large excess of ethylenediamine is typically used to favor mono-acetylation and

minimize the formation of the di-acetylated byproduct.

Materials and Reagents:

Ethylenediamine (≥99%)

Acetic Anhydride (≥98%)

Dichloromethane (DCM, anhydrous)

Sodium Sulfate (Na₂SO₄, anhydrous)

Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Procedure:

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

Add a significant molar excess of ethylenediamine (e.g., 10 equivalents) to a suitable aprotic

solvent, such as dichloromethane, in the flask.

Cool the solution to 0 °C using an ice bath.

Slowly add acetic anhydride (1 equivalent) dropwise to the cooled, stirring solution over 1-2

hours to control the exothermic reaction.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.

Separate the organic layer. Wash it sequentially with a saturated solution of sodium

bicarbonate and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow for N-Acetylethylenediamine
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Caption: Synthesis workflow for N-Acetylethylenediamine.
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Purification
The crude product can be purified by either vacuum distillation or recrystallization.

Vacuum Distillation: Fractionally distill the crude residue under reduced pressure (e.g., b.p.

128 °C at 3 mmHg) to obtain the pure liquid, which solidifies upon cooling.

Recrystallization: A low-melting, hygroscopic solid can be recrystallized from a solvent

system like dioxane/diethyl ether.

Analytical Sample Preparation
NMR Spectroscopy: Dissolve a small amount of the purified solid (5-10 mg) in a suitable

deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. Tetramethylsilane

(TMS) is used as an internal standard.

IR Spectroscopy: Prepare a sample as a thin film on a salt plate (NaCl or KBr) if liquid, or as

a KBr pellet if solid.

Mass Spectrometry: For Electron Ionization (EI-MS), a dilute solution in a volatile solvent like

methanol or dichloromethane can be directly infused or injected into a GC-MS system.

Spectroscopic Analysis and Interpretation
(Data referenced from Spectral Database for Organic Compounds, SDBS)

¹H NMR Spectroscopy
The ¹H NMR spectrum provides distinct signals for the different proton environments in the

molecule.
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Signal
Assignment

Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration Interpretation

-NH₂ (Amine) ~1.5 - 2.5 Singlet (broad) 2H

Protons on the

primary amine.

The signal is

often broad due

to quadrupole

broadening and

exchange.

-CH₂-NH₂ ~2.7 - 2.9 Triplet 2H

Methylene group

adjacent to the

primary amine,

split by the

neighboring -

CH₂-NH- proton.

-CH₂-NH- ~3.2 - 3.4 Triplet 2H

Methylene group

adjacent to the

amide nitrogen,

split by the

neighboring -

CH₂-NH₂ proton.

CH₃-C(=O)-

(Acetyl)
~1.9 - 2.1 Singlet 3H

Methyl protons of

the acetyl group.

No adjacent

protons to cause

splitting.

-NH-C(=O)-

(Amide)
~7.5 - 8.5 Singlet (broad) 1H

Proton on the

amide nitrogen.

Often appears as

a broad singlet.

¹³C NMR Spectroscopy
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The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four

unique carbon environments.

Signal Assignment Chemical Shift (δ, ppm) Reference(s)

CH₃- (Acetyl) ~22.5 [7][8]

-CH₂-NH- (Amide side) ~40.2 [7][8]

-CH₂-NH₂ (Amine side) ~42.1 [7][8]

-C(=O)- (Carbonyl) ~173.1 [7][8]

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for its functional groups.

Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3400 - 3250 Strong, Broad N-H Stretch

Primary Amine (-NH₂)

& Secondary Amide (-

NH-)

3000 - 2850 Medium C-H Stretch Aliphatic CH₂ and CH₃

~1640 Strong C=O Stretch (Amide I) Amide (-C(=O)NH-)

~1550 Medium N-H Bend (Amide II) Amide (-C(=O)NH-)

~1420 Medium C-H Bend CH₂ Scissoring

Mass Spectrometry (MS)
Under electron ionization (EI), N-Acetylethylenediamine will fragment in predictable ways.

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 102.

Major Fragments:

m/z = 72: Resulting from the loss of the acetyl radical (•COCH₃).
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m/z = 58: Formed by the loss of the acetamide group (•NHCOCH₃).

m/z = 44: A prominent peak corresponding to the [CH₂=NH₂]⁺ ion, formed by alpha-

cleavage adjacent to the primary amine.

m/z = 43: Corresponding to the acylium ion [CH₃CO]⁺.

m/z = 30: A characteristic fragment for primary amines, [CH₂NH₂]⁺.[9]

Applications in Research and Drug Development
N-Acetylethylenediamine serves as a crucial intermediate in the synthesis of more complex

molecules due to its two reactive sites.

Synthesis of Heterocyclic Compounds
The primary amine and the secondary amide nitrogen can participate in cyclization reactions to

form various N-heterocycles, which are common scaffolds in medicinal chemistry.[10][11][12]

For example, it can be used to synthesize substituted pyrazines, imidazoles, and

benzodiazepines.

Linker Chemistry for Drug Conjugates
The bifunctional nature of N-Acetylethylenediamine makes it an ideal candidate for use as a

chemical linker in the design of antibody-drug conjugates (ADCs) or other targeted drug

delivery systems.[3][13][14] The primary amine can be used to attach to a payload (drug), while

the acetylated end can be modified to connect to a targeting moiety (like an antibody), often

after deacetylation to reveal a second amine.
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N-Acetylethylenediamine as a Bifunctional Linker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-(2-aminoethyl)acetamide | C4H10N2O | CID 66082 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. –
Oriental Journal of Chemistry [orientjchem.org]

3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b091136?utm_src=pdf-body-img
https://www.benchchem.com/product/b091136?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Aminoethyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Aminoethyl_acetamide
http://www.orientjchem.org/vol31no2/an-eco-friendly-and-highly-ef%EF%AC%81cient-route-for-n-acylation-under-catalyst-free-conditions/
http://www.orientjchem.org/vol31no2/an-eco-friendly-and-highly-ef%EF%AC%81cient-route-for-n-acylation-under-catalyst-free-conditions/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727783/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. N-Acetylethylenediamine [webbook.nist.gov]

5. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

6. N-(2-Aminoethyl)acetamide | SIELC Technologies [sielc.com]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. C13 NMR List of Chemical Shifts [users.wfu.edu]

9. chemguide.co.uk [chemguide.co.uk]

10. N-Heterocycle synthesis [organic-chemistry.org]

11. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging
strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

13. scispace.com [scispace.com]

14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via
Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [N-Acetylethylenediamine chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091136#n-acetylethylenediamine-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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